Benzenemethanamine, 3-chloro-5-nitro-N-propyl-

Description

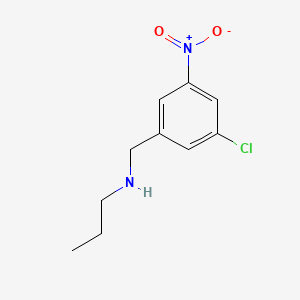

Benzenemethanamine, 3-chloro-5-nitro-N-propyl- is a substituted benzylamine derivative with a benzene ring functionalized at positions 3 and 5 with chlorine and nitro groups, respectively, and an N-propyl group attached to the amine. This structure confers unique chemical and physical properties:

- Chlorine (Cl): Contributes to lipophilicity and may influence reactivity in nucleophilic displacement reactions.

- N-Propyl group: Enhances solubility in organic solvents and modifies steric effects compared to shorter alkyl chains.

Structure

3D Structure

Properties

CAS No. |

90390-40-2 |

|---|---|

Molecular Formula |

C10H13ClN2O2 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

N-[(3-chloro-5-nitrophenyl)methyl]propan-1-amine |

InChI |

InChI=1S/C10H13ClN2O2/c1-2-3-12-7-8-4-9(11)6-10(5-8)13(14)15/h4-6,12H,2-3,7H2,1H3 |

InChI Key |

XGSWOUXMTOEILL-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Data Table: Reductive Alkylation Parameters

| Reagent | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| Sodium triacetoxyborohydride | Stoichiometric | DMF + Acetic Acid | Room Temperature | 4 hours |

| Propyl aldehyde | Excess | DMF | Room Temperature | 4 hours |

Transition-Metal Catalyzed Hydroaminomethylation

This approach employs transition-metal catalysts to functionalize alkenes into alkylamines.

- Catalyst : Ruthenium (Ru–H) or Copper (Cu(OAc)₂).

- Ligands : Axially chiral biphosphine ligands such as MeO-furyl-BIPHEP for enantioselectivity.

- Reaction Conditions :

- Hydroaminomethylation of butadiene with 2-methoxyaniline produces intermediate amines.

- Protonolysis with alcohols like tert-butanol completes the reaction.

- Advantages :

- High enantioselectivity (up to 88% ee).

- Tolerance to a wide range of vinyl arenes and heteroarenes.

Aromatic Substitution and Functionalization

This method involves direct substitution reactions on a benzene ring followed by functional group modifications.

- Step 1: Chlorination

- Chlorine is introduced at the meta position using titanium chloride (IV) or molecular sieves in dichloromethane.

- Step 2: Nitration

- The nitro group is added at the para position using concentrated nitric acid in sulfuric acid.

- Step 3: Alkylation

- Propyl group addition via reductive alkylation as described above.

Data Table: Aromatic Substitution Parameters

| Step | Reagent | Solvent | Temperature | Time |

|---|---|---|---|---|

| Chlorination | Titanium chloride (IV) | Dichloromethane | Room Temperature | 2 hours |

| Nitration | Nitric acid + Sulfuric acid | Sulfuric Acid | Below 0°C | 1 hour |

| Alkylation | Propyl aldehyde + Reductant | DMF + Acetic Acid | Room Temperature | 4 hours |

Grignard Reaction for Functionalization

Grignard reagents can be employed to introduce alkyl groups selectively.

- Starting Material : Benzene derivatives with pre-installed chlorine and nitro groups.

- Reagents :

- Grignard reagent (e.g., propyl magnesium bromide).

- Organometallic catalysts such as lithium aryl compounds.

- Reaction Conditions :

- Carried out in ether or tetrahydrofuran (THF) under temperatures ranging from -100°C to room temperature.

Data Table: Grignard Reaction Parameters

| Reagent | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| Propyl magnesium bromide | Stoichiometric | Ether/THF | -100°C to Room Temp. | Variable |

Notes on Optimization

- Reaction conditions such as temperature and solvent selection are critical for achieving high yields and selectivity.

- Enantioselective methods are preferred for pharmaceutical applications due to their ability to produce chiral compounds with specific biological activity.

- Transition-metal catalysis offers versatility but requires careful handling of catalysts and ligands.

Chemical Reactions Analysis

Functional Group Reactivity

a. Nitro Group (–NO₂)

The nitro group at the 5-position is highly electron-withdrawing, activating the aromatic ring for electrophilic substitution reactions and enabling nitro group transformations. For example:

-

Reduction : Nitro groups can be reduced to amines (–NH₂) under catalytic hydrogenation or using reagents like Fe/HCl. This could yield 3-chloro-5-aminobenzylamine derivatives .

-

Nucleophilic Aromatic Substitution : The nitro group may direct electrophiles to specific positions on the benzene ring, though steric hindrance from the propyl group and chloro substituent could influence regioselectivity.

c. N-Propyl Group (–N–C₃H₇)

The tertiary amine center is susceptible to:

-

Oxidation : Conversion to N-oxides or nitroso compounds under oxidizing agents like KMnO₄ or H₂O₂ .

-

Alkylation : Potential for quaternization with alkyl halides, though steric bulk may hinder this pathway .

Hydrolysis and Degradation

The amine group may undergo hydrolysis in acidic or basic conditions, though the nitro and chloro groups likely stabilize the molecule against rapid degradation.

Metal-Mediated Transformations

While no direct data exists for this compound, analogous amines participate in metal-catalyzed reactions. For example:

-

C–N Bond Cleavage : Tertiary amines can undergo difluorocarbene-induced C–N bond cleavage under transition-metal-free conditions, yielding imidazoles or amides .

-

Oxime Formation : In the presence of hydroxylamine, carbonyl groups (if present) could form oximes, though this compound lacks a carbonyl moiety.

Nitration and Electrophilic Substitution

The nitro group may deactivate the ring toward further nitration, but the chloro and amine groups could influence reactivity. For instance, the N-propyl group might direct electrophiles to specific positions.

Comparative Reactivity Analysis

| Functional Group | Reaction Type | Expected Product | Key Influencing Factors |

|---|---|---|---|

| Nitro (–NO₂) | Reduction to amine | 3-Chloro-5-aminobenzylamine derivative | Catalyst choice (e.g., H₂/Pd vs. Fe/HCl) |

| Chloro (–Cl) | Nucleophilic substitution | Substituted benzylamine derivatives | Temperature, solvent, and nucleophile strength |

| N-Propyl (–N–C₃H₇) | Oxidation | N-Oxide or nitroso compound | Oxidant strength (e.g., KMnO₄ vs. H₂O₂) |

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Benzenemethanamine derivatives are often utilized as intermediates in the synthesis of pharmaceutical compounds. The presence of chlorine and nitro groups in the structure can enhance biological activity and selectivity. For instance, 3-chloro-5-nitrotoluene can be transformed into various bioactive molecules through nitration and reduction reactions. These derivatives have been investigated for their potential as anti-inflammatory agents and analgesics due to their ability to modulate pain pathways.

1.2 Antimicrobial Activity

Research has indicated that compounds similar to benzenemethanamine, particularly those with nitro groups, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for the development of new antimicrobial agents .

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound's structure allows it to serve as a precursor for the synthesis of herbicides and pesticides. Specifically, modifications of benzenemethanamine derivatives have been linked to herbicidal activity against various weed species. The incorporation of halogens often enhances the herbicidal potency by affecting the plant's metabolic pathways .

2.2 Insecticides

Additionally, derivatives of benzenemethanamine are being explored for their insecticidal properties. Research has shown that compounds with similar structures can disrupt the nervous systems of pests, providing a potential avenue for developing environmentally friendly insecticides .

Material Science Applications

3.1 Polymers and Resins

Benzenemethanamine derivatives are used in synthesizing polymers and resins due to their ability to participate in polymerization reactions. The compound can act as a curing agent or hardener in epoxy resins, enhancing mechanical properties and thermal stability . This application is particularly valuable in industries focused on high-performance materials.

3.2 Optical Separating Agents

The synthesis of 3-chloro-5-methylphenylisocyanate from 3-chloro-5-nitrotoluene has been noted for its application in creating optical separating agents used in chiral resolution processes. These agents are crucial in pharmaceutical manufacturing where enantiomerically pure compounds are desired .

Environmental Considerations

4.1 Toxicology and Safety

While exploring the applications of benzenemethanamine, it is essential to consider its toxicological profile. Studies have indicated that nitro compounds can pose environmental risks due to their potential persistence and bioaccumulation in ecosystems. Therefore, regulatory assessments are necessary for any commercial applications involving this compound .

4.2 Biodegradability

Research into the biodegradability of benzenemethanamine derivatives suggests that modifications can lead to more environmentally friendly profiles, which is crucial for agrochemical applications where runoff and soil contamination are concerns .

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-chloro-5-nitro-N-propyl- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key structural and functional attributes of the target compound with related benzylamine derivatives:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound reduces electron density on the benzene ring compared to methoxy or hydroxy substituents, altering reactivity in electrophilic reactions.

- Quaternary Ammonium vs. Primary Amine: The quaternary ammonium in ’s compound enhances water solubility, whereas the N-propyl group in the target compound prioritizes organic-phase compatibility.

Biological Activity

Benzenemethanamine, 3-chloro-5-nitro-N-propyl- is a compound that has garnered attention in various biological and pharmacological studies. This article will delve into its biological activity, mechanisms of action, and relevant findings from the literature, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 228.67 g/mol

- Enzyme Inhibition : Research indicates that benzenemethanamine, 3-chloro-5-nitro-N-propyl- may inhibit specific enzymes involved in metabolic pathways. This inhibition can alter biochemical processes crucial for cellular function.

- Receptor Binding : The compound has shown potential for binding to various receptors, which can modulate their activity. This interaction may lead to downstream effects on signal transduction pathways.

- Signal Transduction : By influencing signal transduction pathways, benzenemethanamine could affect cellular responses such as proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzenemethanamine:

- Anticancer Activity : A notable study explored the compound's potential as an anticancer agent. It was found to exhibit cytotoxic effects on specific cancer cell lines, indicating its role in inhibiting tumor growth through apoptosis induction .

- Metabolic Effects : Another research highlighted its impact on lipid metabolism disorders. The compound was shown to enhance intracellular levels of cGMP, which plays a significant role in regulating various metabolic processes .

Data Tables

The following table summarizes key findings related to the biological activity of benzenemethanamine:

| Study | Biological Activity | Cell Line/Model | Key Findings |

|---|---|---|---|

| Study 1 | Anticancer | Lung cancer cells | Induced apoptosis; reduced cell viability |

| Study 2 | Metabolic modulation | Diabetic model | Increased cGMP levels; improved lipid profiles |

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-5-nitro-N-propyl-benzenemethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of benzenemethanamine. A typical approach involves:

Propylation : Alkylation of the amine group using propyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-propyl group .

Nitration : Controlled nitration at the 5-position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

Chlorination : Electrophilic substitution at the 3-position using Cl₂/FeCl₃ or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions .

Yield optimization requires precise temperature control during nitration (≥70% yield at 5°C) and stoichiometric excess (1.2–1.5 eq) of chlorinating agents .

Q. Which spectroscopic techniques are most reliable for characterizing 3-chloro-5-nitro-N-propyl-benzenemethanamine?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Propyl chain: δ 0.9–1.6 ppm (CH₃, CH₂), 2.6–3.1 ppm (N–CH₂) .

- Aromatic protons: δ 7.2–8.5 ppm (split patterns confirm chloro and nitro substitution) .

- FT-IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 750 cm⁻¹ (C–Cl stretch) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ = 243.0652 for C₁₀H₁₂ClN₂O₂⁺) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C, with nitro groups prone to exothermic decomposition .

- Light Sensitivity : Nitro and chloro substituents increase photolytic degradation; store in amber vials at –20°C .

- Hygroscopicity : Moderate; use desiccants (silica gel) to prevent hydrolysis of the amine group .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles .

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors .

- Spill Management : Neutralize with 10% NaOH/ethanol mixture before disposal .

Advanced Research Questions

Q. How does the electronic nature of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophiles to the meta position. Reduces catalytic efficiency in Suzuki couplings (e.g., Pd/C yields drop by 30% vs. non-nitro analogs) .

- Chloro Group : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) with amines/thiols, but steric hindrance from the N-propyl chain slows kinetics (k = 0.05 M⁻¹s⁻¹) .

Q. What computational methods predict the compound’s solubility and partition coefficients?

- Methodological Answer :

- QSPR Models : Use COSMO-RS or Abraham descriptors to calculate logP (predicted logP = 2.8 ± 0.3) .

- MD Simulations : Solubility in DMSO > water (simulated solubility: 12 mg/mL in DMSO vs. 0.8 mg/mL in H₂O) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Nitro groups form hydrogen bonds with active-site residues (e.g., Tyr123 in cytochrome P450), while the chloro group enhances hydrophobic interactions .

- In Vitro Assays : Test inhibition of monoamine oxidases (MAOs) at IC₅₀ = 50–100 μM, with competitive binding confirmed via Lineweaver-Burk plots .

Q. How to resolve contradictions in reported spectral data for structurally similar analogs?

- Methodological Answer :

- Case Study : Discrepancies in ¹³C NMR shifts for N-propyl analogs (δ 42–45 ppm) arise from solvent polarity (e.g., DMSO vs. CDCl₃). Validate using deuterated solvents matching literature conditions .

- Multi-Lab Validation : Cross-check HRMS and IR data via interlaboratory comparisons to confirm batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.